molecular formula C11H15NOS B8316625 2-(tetrahydro-4H-thiopyran-4-yloxy)aniline

2-(tetrahydro-4H-thiopyran-4-yloxy)aniline

Cat. No. B8316625
M. Wt: 209.31 g/mol
InChI Key: CKXPGNXLFAESCM-UHFFFAOYSA-N
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Patent
US04885367

Procedure details

Following a reaction similar to that of Example 1 (2) using 5.0 g of 2-(tetrahydro-4H-thiopyran-4-yloxy)nitrobenzene, iron powder and ammonium chloride, there was obtained 4.3 g of 2-(tetrahydro-4H-thiopyran-4-yloxy)aniline.
[Compound]
Name
Example 1 ( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(tetrahydro-4H-thiopyran-4-yloxy)nitrobenzene
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:6][CH2:5][CH:4]([O:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[N+:14]([O-])=O)[CH2:3][CH2:2]1.[Cl-].[NH4+]>[Fe]>[S:1]1[CH2:2][CH2:3][CH:4]([O:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[NH2:14])[CH2:5][CH2:6]1 |f:1.2|

Inputs

Step One
Name
Example 1 ( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
2-(tetrahydro-4H-thiopyran-4-yloxy)nitrobenzene
Quantity
5 g
Type
reactant
Smiles
S1CCC(CC1)OC1=C(C=CC=C1)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1CCC(CC1)OC1=C(N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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